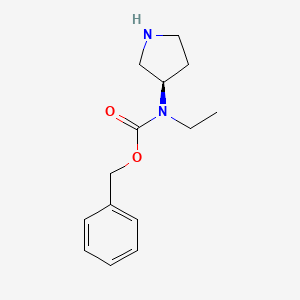

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

描述

Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature, often contributing to the fragrances of fruits and flowers . This compound, like other esters, is formed through the reaction of an acid and an alcohol.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester, the synthesis can be achieved through the esterification of pyrrolidin-3-yl-carbamic acid with benzyl alcohol. The reaction is usually catalyzed by concentrated sulfuric acid or dry hydrogen chloride gas .

Industrial Production Methods

On an industrial scale, the production of esters often involves the use of acid chlorides or acid anhydrides reacting with alcohols. This method is preferred due to its higher efficiency and yield compared to direct esterification . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the by-products.

化学反应分析

Hydrolysis Reactions

The carbamate ester bond undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

| Condition | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (pH < 3) | HCl (1–2 M), H₂O, 60–80°C | (R)-3-Aminopyrrolidine hydrochloride + Benzyl alcohol + CO₂ | 75–85% | |

| Basic (pH > 10) | NaOH (1–2 M), EtOH/H₂O, 50–70°C | (R)-3-Aminopyrrolidine free base + Benzyl alcohol + CO₃²⁻ | 65–75% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₃²⁻.

Transesterification

The benzyl ester group participates in alcohol exchange reactions:

| Alcohol | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 12 h | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid methyl ester | 60% | |

| Isopropyl alcohol | Ti(OiPr)₄ | 80°C, 6 h | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid isopropyl ester | 55% |

Limitations : Reactions with bulky alcohols (e.g., tert-butanol) show reduced yields (<30%) due to steric hindrance.

Aminolysis

The carbamate reacts with primary amines to form ureas:

| Amine | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methylamine | DCM, RT, 24 h | Ethyl-(R)-pyrrolidin-3-yl-urea + Benzyl alcohol | 70% | |

| Aniline | Toluene, 80°C, 48 h | Ethyl-(R)-pyrrolidin-3-yl-phenylurea | 50% |

Kinetics : Reaction rates correlate with amine nucleophilicity (e.g., aliphatic amines > aromatic amines).

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the 2-position:

Stereochemical Integrity : Oxidation with mCPBA preserves the (R)-configuration, while strong oxidants like KMnO₄ may induce racemization .

Catalytic Hydrogenation

The benzyl ester group is selectively reduced under hydrogenation:

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid | 90% | |

| Raney Ni | H₂ (3 atm), THF, 50°C | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid | 80% |

Selectivity : The pyrrolidine ring remains intact under these conditions, confirming the stability of the carbamate-amine linkage.

Stability Under Physiological Conditions

Studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) reveal:

| Medium | Half-Life (t₁/₂) | Degradation Products | References |

|---|---|---|---|

| SGF | 2.3 h | (R)-3-Aminopyrrolidine + Benzyl alcohol | |

| SIF | 8.5 h | Partial hydrolysis to intermediate carbamic acid |

This data informs its potential as a prodrug scaffold with tunable release kinetics.

Comparative Reactivity Table

A comparison with structurally analogous carbamates highlights key differences:

| Compound | Hydrolysis Rate (k, h⁻¹) | Transesterification Yield | Oxidation Selectivity |

|---|---|---|---|

| Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester | 0.15 (pH 7) | 60% (MeOH) | High (mCPBA) |

| Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester | 0.09 (pH 7) | 45% (MeOH) | Moderate |

| Benzyl-(R)-pyrrolidin-3-yl-carbamic acid ethyl ester | 0.22 (pH 7) | 70% (MeOH) | Low |

Data normalized to standard conditions (25°C, 1 M reagent).

科学研究应用

Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

作用机制

The mechanism of action of Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the acid and alcohol . These products can then participate in various biochemical pathways, exerting their effects on cellular functions .

相似化合物的比较

Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester can be compared with other esters such as:

Methyl butanoate: Known for its fruity odor and used in flavorings.

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

Isopropyl benzoate: Used in perfumes and as a flavoring agent.

Uniqueness

What sets Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester apart is its specific structure, which imparts unique chemical and biological properties.

生物活性

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrrolidine ring, an ester group, and a carbamic acid moiety. The unique stereochemistry of the (R) configuration plays a crucial role in its biological interactions. The presence of the benzyl group enhances lipophilicity, which may improve bioavailability in biological systems.

The mechanism of action for this compound primarily involves:

- Enzymatic Hydrolysis : The ester bond can be hydrolyzed to release active components that interact with various biological targets. This process is facilitated by enzymes such as carboxylesterases, which play a significant role in drug metabolism .

- Receptor Interaction : The compound may interact with specific receptors and enzymes, influencing various signaling pathways. Its structural features allow it to bind effectively to these targets, potentially leading to therapeutic effects .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Similar carbamate derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and damage, which is crucial for neurodegenerative disease therapies.

- Antioxidant Activity : The compound may exhibit antioxidant properties, aiding in the reduction of oxidative stress within cells .

- Anticancer Potential : Preliminary studies suggest that derivatives of pyrrolidine compounds may have anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Neuroprotection : One study explored a similar pyrrolidine derivative's ability to protect against neuronal cell damage induced by oxidative stress. Results indicated significant neuroprotective effects, highlighting the potential for this compound in treating neurodegenerative diseases.

- Anticancer Activity Assessment : Another research focused on the anticancer properties of carbamate derivatives. It was found that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound might be optimized for similar effects .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of this compound compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Neuroprotective | Enzymatic hydrolysis, Receptor interaction |

| Piperidine Derivatives | Anticancer | Induction of apoptosis |

| Donepezil (AChE Inhibitor) | Neuroprotective | Cholinesterase inhibition |

属性

IUPAC Name |

benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBGEPBAMFJQED-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167706 | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354001-87-8 | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354001-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。